2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol

Catalog No.
S13775165
CAS No.
M.F
C7H9ClN2O2
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol

Product Name

2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol

IUPAC Name

2-(5-amino-3-chloropyridin-2-yl)oxyethanol

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C7H9ClN2O2/c8-6-3-5(9)4-10-7(6)12-2-1-11/h3-4,11H,1-2,9H2

InChI Key

RBNAKLOTQQQBTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)OCCO)N

2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a chlorine atom, linked to an ethoxy group. The molecular formula for this compound is C8H10ClN2O2, and it possesses specific chemical properties that make it of interest in various fields of research, particularly in medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: It can be reduced to yield alcohols or amines.
  • Substitution: The chlorine atom can be replaced with other nucleophiles, such as amines or thiols, resulting in various derivatives.

The major products from these reactions include:

  • From oxidation: 2-[(5-amino-3-chloropyridin-2-yl)oxy]acetaldehyde and 2-[(5-amino-3-chloropyridin-2-yl)oxy]acetic acid.
  • From reduction: 2-[(5-amino-3-chloropyridin-2-yl)oxy]ethanol and 2-[(5-amino-3-chloropyridin-2-yl)oxy]ethylamine.

These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules.

Research indicates that 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol exhibits potential biological activities. It has been studied for its antimicrobial and antifungal properties, making it a candidate for further investigation in pharmaceutical applications. The presence of the amino group suggests possible interactions with biological targets, potentially modulating enzyme activity or receptor binding.

The synthesis of 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-amino-3-chloropyridine and ethylene oxide.
  • Reaction Conditions: The reaction is generally carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as catalysts.
  • Mechanism: A nucleophilic substitution reaction occurs where the hydroxyl group of the pyridine derivative attacks the ethylene oxide, leading to the formation of the desired product.

Optimizing reaction conditions such as temperature and concentration can enhance yield and purity, making this synthesis suitable for both laboratory and industrial applications.

The compound has several notable applications:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals due to its unique structural features.
  • Agricultural Chemicals: Its biological activity makes it a candidate for developing agrochemicals.
  • Research Reagent: It is utilized in various

Preliminary studies on the interactions of 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol with biological targets suggest that it may inhibit certain enzymes or receptors. Further research is needed to elucidate its mechanisms of action, which could reveal therapeutic benefits in treating various diseases.

Several compounds share structural similarities with 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol, including:

  • 2-(5-Chloropyridin-3-yloxy)ethanamine: This compound has a similar structure but features an amine instead of an alcohol group.
  • 6-Chloropyridin-2-ol: Lacking the amino group, this compound has different reactivity and properties.
  • 4-Amino-pyridine derivatives: These compounds have variations in substitution patterns on the pyridine ring.

Uniqueness

The uniqueness of 2-[(5-Amino-3-chloropyridin-2-yloxy]ethan-1-ol lies in its specific substitution pattern, combining both an amino group and a chlorine atom on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological properties compared to its analogs, enhancing its value in medicinal chemistry and material science applications.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

188.0352552 g/mol

Monoisotopic Mass

188.0352552 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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